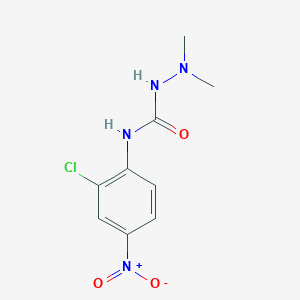
1-(2-Chloro-4-nitrophenyl)-3-(dimethylamino)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-4-nitrophenyl)-3-(dimethylamino)urea is a chemical compound characterized by the presence of a chloro and nitro group on a phenyl ring, along with a dimethylamino group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-nitrophenyl)-3-(dimethylamino)urea typically involves the reaction of 2-chloro-4-nitroaniline with dimethylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-4-nitrophenyl)-3-(dimethylamino)urea undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used.
Reduction: 1-(2-Chloro-4-aminophenyl)-3-(dimethylamino)urea.
Hydrolysis: Corresponding amines and carbon dioxide.
Scientific Research Applications
1-(2-Chloro-4-nitrophenyl)-3-(dimethylamino)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-nitrophenyl)-3-(dimethylamino)urea involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the urea moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-nitrophenylurea
- 2-Chloro-4-nitrophenylamine
- 2-Chloro-4-nitrophenylcarbamate
Uniqueness
1-(2-Chloro-4-nitrophenyl)-3-(dimethylamino)urea is unique due to the presence of both a dimethylamino group and a urea moiety, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
6664-60-4 |
|---|---|
Molecular Formula |
C9H11ClN4O3 |
Molecular Weight |
258.66 g/mol |
IUPAC Name |
1-(2-chloro-4-nitrophenyl)-3-(dimethylamino)urea |
InChI |
InChI=1S/C9H11ClN4O3/c1-13(2)12-9(15)11-8-4-3-6(14(16)17)5-7(8)10/h3-5H,1-2H3,(H2,11,12,15) |
InChI Key |
PLNDZGSBUPZMGD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)NC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





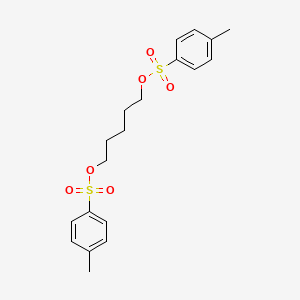

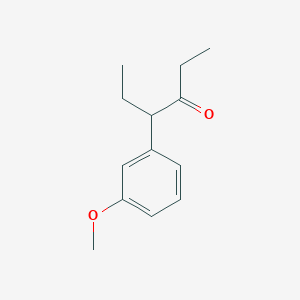
![2-[(2-Hydroxy-5-methylphenyl)carbonyl]benzoic acid](/img/structure/B11957887.png)

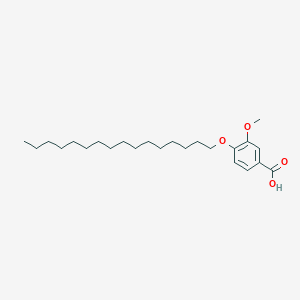


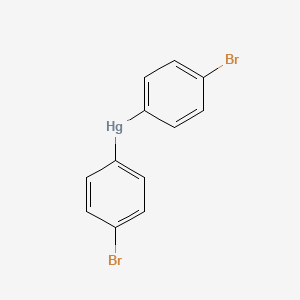
![{[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}methanimidamide hydrochloride](/img/structure/B11957931.png)

